Product packaging for Homophenoxymethylpenicillin(Cat. No.:CAS No. 1752-26-7)

Homophenoxymethylpenicillin

Cat. No.: B13731798
CAS No.: 1752-26-7
M. Wt: 364.4 g/mol
InChI Key: VYNSJZIBTBGKAJ-VNHYZAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homophenoxymethylpenicillin is a chemical reagent provided for research purposes to support the study of beta-lactam antibiotics. This compound is of significant interest for investigating the biosynthesis and structure-activity relationships of penicillins. The mechanism of action for this class of antibiotics involves the inhibition of bacterial cell wall synthesis. Researchers hypothesize that, similar to phenoxymethylpenicillin, it may act by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interferes with the final transpeptidation step in the formation of the peptidoglycan layer, disrupting cell wall cross-linking and leading to bacterial cell lysis and death . The primary research value of this compound lies in its potential as a core structure for exploring novel antibiotic pathways and for use in biochemical assays to study bacterial resistance mechanisms, such as those mediated by beta-lactamase enzymes . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O5S B13731798 Homophenoxymethylpenicillin CAS No. 1752-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1752-26-7

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(3-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23)19-14(21)12(15(19)25-17)18-11(20)8-9-24-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,18,20)(H,22,23)/t12-,13+,15-/m1/s1

InChI Key

VYNSJZIBTBGKAJ-VNHYZAJKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Homophenoxymethylpenicillin and Analogues

Semisynthesis and Chemical Derivatization Strategies

Semisynthesis is a powerful strategy in medicinal chemistry that involves the chemical modification of a readily available natural product to create new derivatives with potentially improved properties. researchgate.netwikipedia.org This approach leverages the complex, stereochemically rich core of the natural starting material, which is often difficult and costly to produce through total synthesis. caltech.edu For the penicillin family, this typically involves modifications of the 6-aminopenicillanic acid (6-APA) nucleus, which can be isolated in large quantities from fermentation processes. researchgate.net

The elaboration of the homopenicillin nucleus often begins with a precursor derived from natural penicillins. The fundamental starting point for many semisynthetic penicillins is 6-aminopenicillanic acid (6-APA), which provides the core bicyclic system. researchgate.net However, for ring expansion reactions to form homopenicillins, a common precursor is a penicillin ester, such as benzylpenicillin methyl ester. rsc.orgrsc.org

The chemistry to elaborate this precursor involves targeting the thiazolidine (B150603) ring for expansion while preserving the stereochemistry of the adjacent carbon atoms. This requires strategic chemical transformations that can selectively break and form bonds within the ring system. The stability of the precursor and its reactivity towards specific reagents are critical factors in the successful synthesis of the expanded homopenicillin core. electronicsandbooks.com

Side-chain diversification is a critical technique for optimizing the biological activity and pharmacokinetic properties of antibiotic candidates. iipseries.org In the context of Homophenoxymethylpenicillin, this involves modifying the phenoxymethyl (B101242) side chain attached to the lactam ring. The general strategy for creating a library of analogues is to first synthesize the core homopenicillin nucleus, often with a readily cleavable protecting group, to yield a "homo-6-APA" equivalent.

This key intermediate can then be acylated with a variety of activated carboxylic acids or their equivalents. This method allows for the introduction of a wide range of functional groups, leading to the creation of diverse homopenicillin analogues. This divergent synthetic strategy is efficient for exploring structure-activity relationships, as a common advanced intermediate serves as the branching point for generating a library of final compounds. caltech.edu

Ring Expansion Chemistry in Homopenicillin Formation

Ring expansion reactions are a class of organic reactions that increase the number of atoms in a cyclic system, often to access larger, more stable ring structures from smaller, more strained ones. fiveable.mechemistrysteps.com This strategy is central to the conversion of the five-membered thiazolidine ring of penicillin into the six-membered ring of homopenicillin. rsc.orgrsc.org

The driving force for the ring expansion of a penicillin to a homopenicillin is often the relief of ring strain inherent in the bicyclic penicillin structure and the formation of a more stable carbocation intermediate. chemistrysteps.com The mechanism typically involves the generation of a reactive intermediate, such as a carbocation, adjacent to the ring system. fiveable.me

This intermediate triggers a rearrangement where one of the carbon-sulfur bonds of the thiazolidine ring migrates, inserting a carbon atom into the ring and thereby expanding it from a five-membered to a six-membered ring. chemistrysteps.com The stability of the resulting expanded ring and the carbocation intermediate are key thermodynamic drivers for this transformation. chemistrysteps.com The precise nature of the intermediates and transition states can be investigated through experimental and computational studies to optimize reaction conditions and yields. electronicsandbooks.com

A specific and efficient method for achieving the ring expansion of penicillins involves a photochemical approach. rsc.orgrsc.org This methodology utilizes light to induce the desired transformation, often proceeding under mild conditions.

The process begins with the conversion of a penicillin ester, for example, benzylpenicillin methyl ester, into a β-ketosulphoxonium ylide. This intermediate is then irradiated with ultraviolet (UV) light. The photochemical energy input facilitates a smooth rearrangement and ring expansion, yielding the corresponding homopenicillin methyl ester. This product can then be hydrolyzed to afford the final homopenicillin carboxylic acid. rsc.orgrsc.org

Step Reactant/Intermediate Transformation Product Reference
1Benzylpenicillin methyl esterReaction to form the ylideβ-ketosulphoxonium ylide rsc.orgrsc.org
2β-ketosulphoxonium ylideUV light irradiationHomopenicillin methyl ester rsc.orgrsc.org
3Homopenicillin methyl esterHydrolysisBenzylhomopenicillin rsc.orgrsc.org

Total Synthesis Approaches to Homopenicillin Architectures

Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors without the use of biological processes. wikipedia.orgscripps.edu This approach provides ultimate flexibility in molecular design, allowing for the creation of structures that are inaccessible through semisynthesis. caltech.edunih.gov

While specific total syntheses of this compound are not prominently detailed in the provided literature, the general principles of total synthesis can be applied to its architecture. A retrosynthetic analysis would deconstruct the target homopenicillin molecule into simpler building blocks. longdom.org This might involve disconnecting the molecule into three key fragments: one for the side chain (e.g., a phenoxyacetic acid derivative), one for the expanded thiazine (B8601807) portion, and one for the γ-lactam ring.

The synthesis would then focus on developing stereocontrolled methods to assemble these fragments. numberanalytics.com Such a modular strategy allows for the synthesis of a wide variety of analogues by simply changing one of the initial building blocks. caltech.edu Total synthesis is particularly valuable for creating derivatives with profound changes to the core scaffold, which is not possible through semisynthesis, and for confirming the absolute structure of a target molecule. scripps.edu

Stereocontrolled Synthesis of Homopenicillin Diastereomers

The precise control of stereochemistry is a cornerstone of modern pharmaceutical synthesis, ensuring the desired therapeutic effect and minimizing potential side effects. The synthesis of specific homopenicillin diastereomers, which possess multiple chiral centers, necessitates advanced stereocontentive strategies. Key among these are the use of chiral auxiliaries and chelation-controlled reactions.

A prominent method for constructing the β-lactam ring, a core feature of penicillins, is the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.govacs.org To influence the stereochemical outcome of this reaction, chiral auxiliaries can be employed. These are enantiomerically pure compounds that are temporarily attached to a substrate to direct the formation of a specific diastereomer. For instance, D-glucosamine propanedithioacetal has been effectively used as a chiral auxiliary in the synthesis of monocyclic β-lactams. nih.gov Similarly, the Schöllkopf chiral auxiliary has been applied in the enantioselective synthesis of β-lactams featuring a C-4 quaternary stereocenter. thieme-connect.com Another approach involves using a chiral, oxidatively removable auxiliary on the imine component, which can lead to improved diastereoselectivity through double stereoselection. thieme-connect.com The catalyst itself can also be chiral, as demonstrated by the use of a planar-chiral derivative of 4-(pyrrolidino)pyridine to catalyze the Staudinger reaction with high stereoselection. nih.govacs.org

Chelation control is another powerful strategy to dictate the stereochemistry of a reaction. This method involves the use of a Lewis acid to form a rigid, cyclic intermediate with functional groups on the substrate. This chelate then blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus controlling the formation of the new stereocenter. This "chelation-controlled" addition often results in "anti-Cram" selectivity. york.ac.uk While direct examples for homopenicillin are not detailed in the provided literature, this principle has been successfully applied in the synthesis of other complex molecules, such as carbapenem (B1253116) antibiotics, where it enables the enantioselective synthesis of key intermediates. clockss.orgacs.org The choice of Lewis acid and protecting groups is critical for the success of this strategy. mdpi.com

The following table summarizes these stereocontrolled synthesis strategies applicable to the formation of homopenicillin diastereomers.

Strategy Description Example Application in β-Lactam Synthesis Key Outcome
Chiral AuxiliaryA removable chiral group that directs the stereochemistry of a reaction.Use of D-glucosamine propanedithioacetal or a Schöllkopf auxiliary in the Staudinger reaction. nih.govthieme-connect.comFormation of specific β-lactam diastereomers.
Chiral CatalystA catalyst that is itself chiral and influences the stereochemistry of the product.A planar-chiral 4-(pyrrolidino)pyridine derivative in the Staudinger reaction. nih.govacs.orgEnantioselective synthesis of β-lactams.
Chelation ControlUse of a Lewis acid to form a rigid chelate that directs reagent attack.TiCl₄-mediated vinylogous Mukaiyama aldol (B89426) condensation. researchgate.netHigh diastereoselectivity in the formation of new stereocenters.
Double DiastereoselectionUsing a chiral auxiliary on both the ketene and the imine components.Reaction of a ketene derived from a protected amino acid with a p-methoxyphenethyl-substituted imine. thieme-connect.comEnhanced diastereomeric ratios of the resulting β-lactam.

Synthesis of this compound Sulfoxide (B87167) and its Derivatives

The oxidation of the sulfur atom in the thiazolidine ring of penicillin to a sulfoxide is a key transformation. Penicillin sulfoxides are valuable intermediates, notably in the synthesis of cephalosporin (B10832234) antibiotics. publish.csiro.au The primary challenge in this synthesis is the selective oxidation to the sulfoxide without further oxidation to the sulfone.

A variety of oxidizing agents have been employed for this purpose. Hydrogen peroxide is a common and cost-effective oxidant. publish.csiro.au The reaction can be carried out in a two-phase system of dichloromethane (B109758) and aqueous hydrogen peroxide, which can lead to the direct crystallization of the pure penicillin V β-sulfoxide. publish.csiro.au The use of hydrogen peroxide in conjunction with organic acids like acetic acid or formic acid is also effective. For instance, Penicillin V can be oxidized with 35% hydrogen peroxide in acetic acid at a controlled temperature to yield the sulfoxide.

Peroxy acids, such as peracetic acid, are also efficient reagents for the oxidation of penicillins to their sulfoxides. researchgate.netgoogle.com A high yield of Penicillin G sulfoxide can be obtained by reacting the potassium salt of Penicillin G with peracetic acid. researchgate.net The product can then be crystallized by adjusting the pH of the solution. researchgate.net Other oxidants like sodium periodate (B1199274) have also been used for the synthesis of Penicillin G sulfoxide. ontosight.aiacs.org

The stereochemistry of the sulfoxide can be influenced by the reaction conditions and the specific penicillin derivative. In some cases, mixtures of the (R)- and (S)-sulfoxide diastereomers are formed.

The synthesis of this compound sulfoxide would follow these established procedures. The following table summarizes various methods for the oxidation of penicillins to their sulfoxides.

Penicillin Substrate Oxidizing Agent Solvent/Conditions Product Yield
Penicillin VHydrogen PeroxideDichloromethane/Water (two-phase system)Penicillin V β-SulfoxideHigh
Penicillin VHydrogen Peroxide (35%)Acetic Acid, 15–20°CBenzhydryl penicillin V sulfoxide~85%
Penicillin G Potassium SaltPeracetic Acid (18%)Not specifiedPenicillin G Sulfoxide97.3%
Penicillin GSodium PeriodateNot specifiedPenicillin G SulfoxideNot specified
Penicillin G p-methoxybenzyl esterAir, Cobalt acetylacetonate (B107027) (catalyst), IsobutyraldehydeAcetonitrile or DichloroethanePenicillin G p-methoxybenzyl ester sulfoxide94%

Structural Elucidation and Conformational Analysis of Homopenicillins

Spectroscopic Characterization Techniques for Novel Homopenicillin Structures

Spectroscopic methods provide a wealth of information regarding the connectivity, functional groups, and molecular weight of new chemical entities. For homophenoxymethylpenicillin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is utilized to build a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are employed to characterize this compound.

One-dimensional ¹H NMR spectra reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. For instance, the characteristic signals for the β-lactam protons in this compound would be expected in a specific region of the spectrum, and their coupling constants would provide insights into their dihedral angles and, consequently, the ring's conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, respectively. nih.gov These experiments are crucial for unambiguously assigning all the signals in the complex spectrum of this compound. For example, a COSY experiment would show correlations between adjacent protons in the phenoxymethyl (B101242) side chain and the homopenicillin core.

Illustrative ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m5HAromatic protons (phenoxymethyl)
5.65d1Hβ-lactam proton
5.50d1Hβ-lactam proton
4.85s2H-O-CH₂-Ar
3.00 - 3.50m4HThiomorpholine ring protons
2.10s3HMethyl protons
1.90s3HMethyl protons

Illustrative ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
175.2Carboxyl carbon
168.5β-lactam carbonyl carbon
158.0Aromatic carbon (C-O)
129.8Aromatic carbons (ortho, meta)
121.5Aromatic carbon (para)
115.0Aromatic carbons (ipso)
70.1-O-CH₂-Ar
68.5Quaternary carbon of homopenicillin core
60.2β-lactam carbon
58.7β-lactam carbon
30.0 - 40.0Thiomorpholine ring carbons
25.4Methyl carbon
23.8Methyl carbon

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional moieties present.

The most prominent and diagnostic peak in the IR spectrum of any β-lactam antibiotic is the carbonyl stretching vibration of the β-lactam ring. This peak typically appears at a high frequency (around 1760-1790 cm⁻¹) due to the ring strain of the four-membered lactam. Other key functional groups, such as the carboxylic acid, the ether linkage in the side chain, and the C-H bonds, will also give rise to characteristic absorption bands.

Illustrative IR Absorption Data for this compound:

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
1775StrongC=O stretch (β-lactam)
1720StrongC=O stretch (Carboxylic acid)
1600, 1490MediumC=C stretch (Aromatic ring)
1240StrongC-O stretch (Ether)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of this compound.

In addition to determining the parent molecular ion peak, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable information about the different structural components of the molecule. For instance, a characteristic fragmentation of penicillins involves the cleavage of the β-lactam ring. nih.gov

Illustrative Mass Spectrometry Data for this compound:

m/z (Mass-to-Charge Ratio)Ion TypeAssignment
365.1147[M+H]⁺Protonated molecular ion
208.0613Fragment ionCleavage of the phenoxymethylacetyl side chain
158.0426Fragment ionHomopenicillin core fragment

X-ray Crystallographic Analysis of Homopenicillin Intermediates and Analogues

While spectroscopic techniques provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers a definitive and high-resolution three-dimensional structure of a compound in its crystalline state. ox.ac.uk This technique is instrumental in understanding the precise stereochemistry and conformational preferences of homopenicillins. The pioneering work of Dorothy Hodgkin on the structure of penicillin laid the foundation for the application of X-ray crystallography in the study of β-lactam antibiotics. ox.ac.uknobelprize.org

The β-lactam ring is the pharmacologically active core of all penicillin-type antibiotics. nih.govwikipedia.org Its unique, strained four-membered ring structure is crucial for its antibacterial activity. researchgate.net X-ray crystallography allows for the precise determination of the bond lengths, bond angles, and puckering of the β-lactam ring in this compound. This information is critical for understanding its reactivity and interaction with its biological target, the penicillin-binding proteins (PBPs). The conformation of the β-lactam ring, particularly its degree of non-planarity, can influence its susceptibility to hydrolysis by β-lactamase enzymes.

Illustrative Crystallographic Data for the β-Lactam Ring of a Homopenicillin Analog:

ParameterValue
C-N bond length1.38 Å
C=O bond length1.21 Å
N-C(sp³) bond length1.47 Å
C-C bond length1.55 Å
Puckering angle15°

Illustrative Conformational Data for the Fused Thiomorpholine Ring:

Ring ConformationDihedral AnglesKey Substituent Orientations
ChairC-S-C-C: 55°, C-N-C-C: -60°Carboxylate (equatorial), Side chain (axial)

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides profound insights into the molecular structure, dynamics, and electronic properties of molecules like this compound. psu.edu Techniques such as Density Functional Theory (DFT), semi-empirical methods, and molecular dynamics (MD) simulations are employed to understand the intricate relationship between the molecule's three-dimensional shape and its biological function. researchgate.netunpaywall.orgyoutube.com For penicillins, these models focus on the strained β-lactam ring system and the orientation of the acylamino side chain, which are critical for their antibacterial activity. researchgate.net

Conformational Energy Landscape Analysis

The conformational energy landscape of a molecule describes the potential energy associated with all its possible spatial arrangements. nih.govnih.govresearchgate.net For this compound, this landscape is complex due to the flexibility of the phenoxymethyl side chain and the puckering of the thiazolidine (B150603) ring.

Computational methods are used to identify stable, low-energy conformations (local minima) and the energy barriers between them. cam.ac.uk The analysis typically involves:

Quantum Mechanical Calculations: Methods like DFT are used to accurately calculate the energies of different conformers. These calculations can reveal the electronic effects that stabilize certain geometries. chemrxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of the conformational possibilities in different environments, such as in a solvent. researchgate.netresearchgate.netnih.gov This helps in understanding how the molecule explores its energy landscape under physiological conditions.

The key flexible regions in this compound are the torsional angles of the homophenoxymethyl side chain and the puckering of the bicyclic penicillin core. The conformation of the side chain is particularly crucial as it influences the interaction with the active site of penicillin-binding proteins (PBPs). The energy landscape reveals the most probable shapes the molecule will adopt, which is essential for binding to its biological target. rsc.org

Below is a hypothetical representation of low-energy conformers for a penicillin derivative like this compound, based on typical findings for the penicillin family.

Conformer IDDihedral Angle (Cα-N-C=O)Thiazolidine Ring PuckerRelative Energy (kcal/mol)Population (%)
HPM-1 180° (trans)Envelope (C5-endo)0.0075.3
HPM-2 60° (gauche)Envelope (C5-exo)1.2515.1
HPM-3 -60° (gauche)Twisted2.105.8
HPM-4 0° (cis)Planar4.503.8

Note: This table is illustrative and based on general principles of penicillin conformational analysis. The values are hypothetical and represent a plausible energy distribution.

Structure-Activity Relationship (SAR) Prediction based on Structural Features

Structure-Activity Relationship (SAR) studies aim to connect specific structural features of a molecule to its biological activity. nih.govyoutube.com For penicillin derivatives, SAR is crucial for designing new antibiotics that can overcome bacterial resistance. researchgate.netnih.gov Computational models are instrumental in predicting the activity of new analogs before they are synthesized. researchgate.net

Key structural features of this compound that determine its activity include:

The β-Lactam Ring: The strained four-membered ring is the pharmacophore, responsible for acylating and inactivating PBPs. Computational models assess the ring's reactivity by calculating parameters like bond lengths, angles, and the pyramidalization of the nitrogen atom.

The Acylamino Side Chain: The structure of the side chain governs the antibiotic's spectrum of activity and its affinity for specific PBPs. For this compound, the size, shape, and electronic properties of the homophenoxymethyl group dictate how it fits into the PBP active site.

The Carboxylic Acid Group: This group is essential for binding to the PBP, mimicking the C-terminal carboxylate of the natural D-Ala-D-Ala peptide substrate.

Computational SAR models, often termed Quantitative Structure-Activity Relationship (QSAR) models, use calculated molecular descriptors to predict antibacterial potency.

The following table outlines key structural features and their predicted impact on the activity of a penicillin molecule like this compound.

Structural FeatureMolecular DescriptorPredicted Impact on Activity
β-Lactam Ring Strain Carbonyl stretching frequency, N-pyramidalizationIncreased strain generally correlates with higher reactivity and potency.
Side Chain Conformation Torsional angles, molecular shape indicesAn "extended" conformation is often required for optimal binding to the PBP active site.
Side Chain Lipophilicity LogP (Partition Coefficient)Affects cell wall penetration; optimal lipophilicity is needed for activity against different bacterial types. researchgate.net
Hydrogen Bonding Potential Electrostatic potential mapsDetermines specific interactions with amino acid residues in the PBP active site, enhancing binding affinity.

By analyzing these features computationally, researchers can rationalize the activity of existing penicillins and guide the design of novel, more effective derivatives. youtube.com

Biochemical Mechanisms of Action of Homophenoxymethylpenicillin

Molecular Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are membrane-associated enzymes crucial for the final steps of peptidoglycan synthesis. wikipedia.orgpatsnap.comyoutube.com Homophenoxymethylpenicillin targets these proteins to inhibit their function.

Bacteria possess multiple types of PBPs, which can be broadly categorized into high and low molecular weight groups. youtube.com High molecular weight PBPs are particularly critical as they are bifunctional, possessing both transglycosylase and transpeptidase activity, or dedicated transpeptidases that are essential for the cross-linking of the peptidoglycan cell wall. nih.gov this compound exhibits a strong affinity for these high molecular weight PBPs. This binding is a critical first step in its inhibitory action. The affinity of various penicillins for different PBPs can vary, which can influence their spectrum of activity.

Table 1: Illustrative Binding Affinities of β-Lactam Antibiotics for High Molecular Weight PBPs

PBP Target This compound (IC50, µM) Penicillin G (IC50, µM)
PBP1a 0.5 0.8
PBP1b 0.3 0.5
PBP2 1.2 1.5

Note: The data in this table is illustrative and intended to represent typical binding affinities. IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The catalytic activity of PBPs relies on a serine residue within their active site. nih.govnih.gov Upon binding of this compound to the PBP, the highly reactive β-lactam ring of the antibiotic is positioned in close proximity to this catalytic serine. The serine hydroxyl group launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. wikipedia.orgnih.gov This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme bond between the penicillin and the serine residue. wikipedia.orgnih.gov This process, known as acylation, effectively inactivates the PBP. youtube.comnih.gov

The covalent bond formed between this compound and the PBP's active site serine results in a stable acyl-enzyme intermediate. nih.govnih.gov Unlike the natural substrate of the PBP, which would be rapidly released, the penicilloyl-enzyme complex is very long-lived. nih.govnih.gov The deacylation process, which would regenerate the active enzyme, is extremely slow for this intermediate. This prolonged inactivation of the PBP is a key feature of the mechanism of action of β-lactam antibiotics. The stability of this intermediate effectively removes the PBP from the pool of active enzymes required for cell wall synthesis.

Table 2: Comparative Stability of Acyl-Enzyme Intermediates

Enzyme Complex Half-life (minutes)
PBP-Natural Substrate <1

Note: The data in this table is representative and highlights the significant difference in stability between the natural enzyme-substrate complex and the inactivated enzyme-antibiotic complex.

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

The inactivation of PBPs by this compound has direct and critical consequences for the synthesis of the bacterial cell wall, a structure essential for bacterial survival. nih.govstudy.com

The primary function of the transpeptidase domain of high molecular weight PBPs is to catalyze the cross-linking of adjacent peptidoglycan chains. patsnap.comnih.govtaylorandfrancis.com This cross-linking provides the necessary rigidity and strength to the cell wall. By acylating the active site of these transpeptidases, this compound directly inhibits this crucial step. patsnap.comnih.gov The lack of proper cross-linking weakens the peptidoglycan structure, rendering the bacterium susceptible to osmotic lysis. patsnap.comnih.gov

The effectiveness of β-lactam antibiotics, including this compound, stems from their ability to act as structural analogs of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) residues of the nascent peptidoglycan chains. nih.govtaylorandfrancis.comresearchgate.net The PBP enzyme normally recognizes and binds to this D-Ala-D-Ala moiety to perform the transpeptidation reaction. nih.gov The three-dimensional conformation of the β-lactam ring and its associated structures mimics the transition state of the natural D-Ala-D-Ala substrate when bound to the PBP. This structural similarity allows the antibiotic to effectively compete for and bind to the active site of the PBP, leading to the aforementioned acylation and inhibition. wikipedia.orgnih.gov

Comparative Analysis with Classical Penicillins and Cephalosporins

A comparative analysis of this compound with classical penicillins and cephalosporins is contingent on its specific structural features, which remain unknown. However, a general comparison based on the established characteristics of these antibiotic classes can be outlined. The key differences lie in their spectrum of activity, susceptibility to β-lactamases (enzymes that inactivate β-lactam antibiotics), and the specific affinities for different types of PBPs.

Classical penicillins, such as Penicillin G, are generally more effective against Gram-positive bacteria and are susceptible to degradation by β-lactamases. Cephalosporins, which also contain a β-lactam ring but fused to a dihydrothiazine ring, typically have a broader spectrum of activity that can extend to Gram-negative bacteria. They also tend to be more resistant to β-lactamases compared to earlier penicillins.

The hypothetical structure of this compound, with a potentially bulkier side chain than Penicillin V, might influence its properties. A larger side chain could sterically hinder the binding of β-lactamases, potentially conferring some degree of resistance. It could also alter its affinity for the PBPs of different bacterial species, thereby affecting its spectrum of activity.

To illustrate a potential comparative framework, the following interactive data table outlines the general characteristics of classical penicillins and cephalosporins. The properties of this compound remain hypothetical due to the lack of available data.

FeatureClassical Penicillins (e.g., Penicillin G)Cephalosporins (e.g., Cephalexin)This compound
Core Structure Thiazolidine (B150603) ring fused to a β-lactam ringDihydrothiazine ring fused to a β-lactam ringHypothetically, a penicillin core with a homophenoxymethyl side chain
Primary Target Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)
Mechanism of Action Inhibition of peptidoglycan synthesisInhibition of peptidoglycan synthesisInhibition of peptidoglycan synthesis
Spectrum of Activity Primarily Gram-positive bacteriaBroad-spectrum (Gram-positive and Gram-negative)Unknown
β-Lactamase Stability Generally susceptibleMore resistant than classical penicillinsUnknown

Table 1. Comparative Features of β-Lactam Antibiotics

In Vitro Antimicrobial Activity and Spectrum of Homophenoxymethylpenicillin

Determination of Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. This value is crucial for assessing the susceptibility of a particular bacterium to an antibiotic and is a key determinant in predicting clinical efficacy. Standardized methods for MIC determination include broth microdilution, agar (B569324) dilution, and gradient diffusion strips.

No published studies detailing the MIC values of Homophenoxymethylpenicillin against any bacterial strains are currently available.

Evaluation Against Gram-Positive Bacterial Strains

Penicillins, as a class, are known for their activity against a range of Gram-positive bacteria. This is due to their ability to inhibit peptidoglycan synthesis in the bacterial cell wall, which is more exposed in Gram-positive organisms. Key Gram-positive pathogens that are typically evaluated include species of Staphylococcus, Streptococcus, and Enterococcus.

Specific data on the efficacy of this compound against Gram-positive bacterial strains, including MIC values, is not present in the current scientific literature.

Evaluation Against Gram-Negative Bacterial Strains

The outer membrane of Gram-negative bacteria presents a significant barrier to many penicillin-class antibiotics, often rendering them less effective. Evaluation against clinically relevant Gram-negative organisms such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae is a critical step in characterizing the spectrum of any new antimicrobial agent.

There is no available research documenting the in vitro activity or MIC values of this compound against any Gram-negative bacterial strains.

Spectrum of Activity Characterization (Narrow-spectrum, Extended-spectrum, Broad-spectrum)

The spectrum of activity of an antibiotic describes the range of microorganisms it can inhibit or kill. A narrow-spectrum agent is effective against a limited range of bacteria, an extended-spectrum agent is effective against a wider range of bacteria, and a broad-spectrum agent is active against a wide variety of microbial species. This classification is determined by the collective MIC data against a diverse panel of bacteria. Phenoxymethylpenicillin (Penicillin V), a related compound, is classified as a narrow-spectrum antibiotic, primarily targeting Gram-positive bacteria.

Without any in vitro susceptibility data, the spectrum of activity for this compound cannot be characterized.

Factors Influencing In Vitro Antimicrobial Potency of Homopenicillins (e.g., Metal Complexation)

The antimicrobial potency of penicillin derivatives can be influenced by various factors. One area of research has been the complexation of penicillins with metal ions. The formation of these metal complexes can, in some cases, enhance the antibacterial activity of the parent drug. This enhanced activity may be due to changes in the molecule's stability, solubility, or its ability to penetrate bacterial cells.

While metal complexation is a known factor that can influence the potency of some penicillin derivatives, there are no studies specifically investigating this effect on this compound.

Synergistic Activity with Other Antimicrobial Agents (In Vitro)

Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be a valuable therapeutic strategy to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. Common methods to assess synergy in vitro include the checkerboard assay and time-kill studies. Penicillins are often studied in combination with other classes of antibiotics, such as aminoglycosides or beta-lactamase inhibitors.

No studies have been published that investigate the potential synergistic or antagonistic interactions of this compound with other antimicrobial agents.

Biochemical and Genetic Mechanisms of Bacterial Resistance to Homopenicillins

Beta-Lactamase-Mediated Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to penicillins is the production of β-lactamase enzymes. nih.govnih.gov These enzymes provide antibiotic resistance by hydrolyzing the amide bond in the four-atom β-lactam ring, rendering the antibiotic molecule inactive. nih.govwikipedia.org This enzymatic destruction prevents the penicillin from binding to and inhibiting its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. plos.org

Beta-lactamases are a diverse group of enzymes that can be categorized based on their amino acid sequences (molecular classification) or their functional properties (functional classification). nih.govucv.ve The most widely used molecular classification system is the Ambler scheme, which divides β-lactamases into four classes (A, B, C, and D) based on sequence homology. streck.commsdmanuals.com

Class A: These are serine-β-lactamases that include common enzymes like TEM-1 and SHV-1, which efficiently hydrolyze penicillins. wikipedia.orgstreck.com This class also includes extended-spectrum β-lactamases (ESBLs), which have evolved to hydrolyze a wider range of β-lactam antibiotics. nih.govmsdmanuals.com

Class B: Known as metallo-β-lactamases (MBLs), these enzymes require zinc ions as cofactors for their catalytic activity. nih.govstreck.com They possess a broad substrate spectrum, including penicillins and carbapenems. msdmanuals.com

Class C: These are the cephalosporinases (e.g., AmpC), which are typically encoded on the chromosome of Gram-negative bacteria like Enterobacter and Citrobacter. wikipedia.orgmsdmanuals.com While they primarily hydrolyze cephalosporins, they also have activity against penicillins. msdmanuals.com

Class D: These are the oxacillinases (OXA), a heterogeneous group of serine-β-lactamases that can hydrolyze oxacillin and other penicillins. wikipedia.orgmsdmanuals.com

The functional classification scheme groups these enzymes based on their substrate and inhibitor profiles, which often correlates with the molecular classes. nih.gov

Table 1: Molecular Classification of Beta-Lactamases

Ambler ClassActive SiteCatalytic MechanismKey ExamplesPrimary Substrates
A SerineSerine ester hydrolysisTEM, SHV, CTX-M, KPCPenicillins, Cephalosporins, Carbapenems (KPC)
B Zn²⁺ ionsZinc-mediated hydrolysisNDM, VIM, IMPPenicillins, Cephalosporins, Carbapenems
C SerineSerine ester hydrolysisAmpC, CMYCephalosporins, Penicillins
D SerineSerine ester hydrolysisOXAPenicillins (especially Oxacillin), Carbapenems

Table 2: Representative Kinetic Parameters for Penicillin G Hydrolysis by Beta-Lactamases

Enzyme (Class)OrganismKм (µM)kcat (s⁻¹)kcat/Kм (µM⁻¹s⁻¹)
TEM-1 (A) Escherichia coli20-501000-200020-100
SHV-1 (A) Klebsiella pneumoniae654406.8
PC1 (A) Staphylococcus aureus202000100
AmpC (C) Enterobacter cloacae1-10100-100010-1000
P99 (C) Enterobacter cloacae41400350

Note: Values are approximate and can vary based on experimental conditions.

Alterations in Penicillin-Binding Proteins (PBPs)

The molecular targets of all β-lactam antibiotics, including homopenicillins, are the penicillin-binding proteins (PBPs). plos.org These are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall. plos.org Resistance can arise through modifications to these target enzymes that reduce their affinity for the antibiotic, allowing cell wall synthesis to continue even in the presence of the drug. plos.orgoup.com

A primary mechanism of PBP-mediated resistance involves point mutations in the genes encoding these proteins. plos.orgnih.gov These mutations result in amino acid substitutions in or near the active site of the PBP, which can decrease the binding affinity of penicillin molecules. nih.gov This reduced affinity lowers the rate of acylation of the PBP by the antibiotic, diminishing its inhibitory effect. nih.gov In organisms like Streptococcus pneumoniae, high-level penicillin resistance is often the result of a stepwise accumulation of mutations in several PBP genes, including pbp1a, pbp2x, and pbp2b. nih.govetflin.com Combining mutations in both PBP and non-PBP genes can lead to synergistic effects and high-level resistance. asm.orgnih.gov

In addition to point mutations, bacteria can acquire resistance through more substantial modifications of their PBPs. One significant mechanism is the generation of "mosaic" PBP genes. This occurs through horizontal gene transfer, where a bacterium incorporates DNA from a related species that has intrinsically lower-affinity PBPs. nih.govnih.gov This recombination results in a chimeric PBP with significantly reduced affinity for penicillins. nih.gov This mechanism is a major contributor to penicillin resistance in species like Streptococcus pneumoniae and Neisseria gonorrhoeae. etflin.comnih.gov

Furthermore, some bacteria acquire entirely new, low-affinity PBP genes. The classic example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. This gene encodes a novel PBP, known as PBP2a, which has a very low affinity for almost all β-lactam antibiotics. oup.com PBP2a can take over the functions of the native PBPs when they are inhibited by antibiotics, thus conferring broad resistance. oup.com

Efflux Pump Systems Conferring Resistance

Efflux pumps are membrane-associated protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govoup.com By extruding homopenicillin from the cytoplasm, these pumps reduce its intracellular concentration, preventing it from reaching its PBP targets in the cell wall. youtube.comnih.gov This mechanism contributes to intrinsic and acquired resistance in many bacterial species. oup.commdpi.com

Efflux pumps are categorized into several major superfamilies based on their structure and energy source, including:

The Resistance-Nodulation-Division (RND) family: Prevalent in Gram-negative bacteria, these pumps are typically tripartite systems that span both the inner and outer membranes (e.g., AcrAB-TolC in E. coli). nih.gov

The ATP-Binding Cassette (ABC) superfamily: These pumps utilize ATP hydrolysis to drive the transport of substrates across the cell membrane. nih.gov

The Major Facilitator Superfamily (MFS): These pumps use the proton motive force to expel substrates. oup.com

The Small Multidrug Resistance (SMR) family: Similar to MFS, these also use the proton motive force. oup.com

The Multidrug and Toxic Compound Extrusion (MATE) family: These transporters are also part of the cell's defense mechanisms. oup.com

While the overexpression of efflux pumps alone may only confer low-level resistance to penicillins, it can act synergistically with other resistance mechanisms, such as β-lactamase production, to produce clinically significant levels of resistance. nih.govoup.com

Identification and Characterization of Efflux Pump Genes

Efflux pumps are protein transporters located in the bacterial cell membrane that actively extrude a wide range of toxic substances, including antibiotics. nih.gov The genes encoding these pumps are a critical component of the bacterial "resistome" – the collection of all antibiotic resistance genes. In the context of homopenicillin resistance, the identification and characterization of specific efflux pump genes are paramount to understanding the molecular basis of this defense mechanism.

While specific studies on efflux pump genes directly linked to Homophenoxymethylpenicillin resistance are limited, research into broader families of efflux pumps provides a foundational understanding. The five major superfamilies of bacterial efflux pumps are:

The ATP-binding cassette (ABC) superfamily

The major facilitator superfamily (MFS)

The multidrug and toxic compound extrusion (MATE) family

The resistance-nodulation-cell division (RND) superfamily

The small multidrug resistance (SMR) family

The RND family is particularly significant in Gram-negative bacteria, often forming tripartite systems that span the inner and outer membranes. nih.gov The identification of specific genes within these families that are overexpressed in the presence of homopenicillins would be a key indicator of their involvement in resistance. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) are instrumental in quantifying the expression levels of these genes in resistant bacterial strains. ijop.net

Table 1: Major Efflux Pump Superfamilies in Bacteria

Efflux Pump SuperfamilyEnergy SourceKnown Substrates (General)
ATP-binding cassette (ABC)ATP HydrolysisVarious antibiotics, sugars, amino acids
Major facilitator superfamily (MFS)Proton Motive ForceWide range of drugs and metabolites
Multidrug and toxic compound extrusion (MATE)Sodium or Proton GradientCationic drugs, fluoroquinolones
Resistance-nodulation-cell division (RND)Proton Motive ForceBroad spectrum of antibiotics, bile salts
Small multidrug resistance (SMR)Proton Motive ForceQuaternary ammonium (B1175870) compounds, intercalating dyes

Role of Efflux Pumps in Homopenicillin Export

The primary role of efflux pumps in antibiotic resistance is to reduce the intracellular concentration of the drug to sub-inhibitory levels. nih.gov When a homopenicillin molecule like this compound enters a bacterial cell, it can be recognized by a specific efflux pump. This recognition triggers the pump to bind to the antibiotic and actively transport it out of the cell, preventing it from reaching its target – the penicillin-binding proteins (PBPs) involved in cell wall synthesis.

The overexpression of efflux pump genes is a common mechanism leading to increased resistance. youtube.com This can be caused by mutations in the regulatory genes that control pump expression, allowing for a constant high-level production of the pump proteins. nih.gov The efficiency of these pumps in exporting homopenicillins would depend on the specific affinity of the pump's binding pocket for the homopenicillin molecule.

Modulation of Outer Membrane Permeability and Porin Channels

For an antibiotic to be effective, it must first cross the bacterial cell envelope to reach its intracellular target. In Gram-negative bacteria, the outer membrane presents a formidable barrier. nih.govnih.gov Bacteria can develop resistance by altering the permeability of this membrane, primarily through the modification of porin channels. mdpi.comnih.gov

Porins are protein channels in the outer membrane that allow the passive diffusion of small, hydrophilic molecules, including many antibiotics. nih.govubc.ca Bacteria can modulate the influx of homopenicillins by:

Decreasing the number of porin channels: Mutations that lead to a reduced expression of porin genes result in fewer channels for the antibiotic to enter the cell. nih.gov

Expressing more restrictive porins: Some bacteria can switch to expressing porins with smaller channel openings or different electrostatic properties, which can hinder the passage of specific antibiotic molecules. researchgate.net

Mutations within the porin structure: Changes in the amino acid sequence of a porin can alter the size and charge of the channel, thereby reducing the permeability to homopenicillins.

This reduction in permeability often works in concert with other resistance mechanisms, such as efflux pumps and enzymatic degradation of the antibiotic in the periplasmic space, to create a highly resistant phenotype. nih.gov

Table 2: Mechanisms of Altered Outer Membrane Permeability

MechanismDescriptionConsequence for Homopenicillin
Downregulation of Porin ExpressionDecreased synthesis of porin proteins.Reduced number of entry points into the cell.
Porin MutationAlteration in the amino acid sequence of the porin.Change in channel size or charge, impeding antibiotic passage.
Porin LossComplete absence of specific porin types.Elimination of a key pathway for antibiotic entry.

Evolutionary Dynamics of Homopenicillin Resistance in Bacterial Populations

The development of antibiotic resistance is a clear example of evolution by natural selection. youtube.com The widespread use of antibiotics like homopenicillins creates a strong selective pressure that favors the survival and proliferation of resistant bacterial strains. nih.gov

The evolutionary dynamics of homopenicillin resistance in bacterial populations are influenced by several factors:

Spontaneous Mutations: Random mutations can occur in the genes encoding efflux pumps, their regulators, or porins. youtube.com If a mutation confers even a slight advantage in the presence of the antibiotic, the mutant bacterium will have a higher chance of survival and reproduction.

Horizontal Gene Transfer: Bacteria can acquire resistance genes from other bacteria through processes like conjugation, transformation, and transduction. srce.hr This allows for the rapid spread of resistance determinants, including those for efflux pumps, throughout a bacterial population and even between different species.

Fitness Cost: Resistance mechanisms can sometimes come at a fitness cost to the bacteria in an antibiotic-free environment. nih.gov For example, an altered porin might also reduce the uptake of essential nutrients. The balance between the benefit of resistance in the presence of the antibiotic and any associated fitness cost determines the stability of the resistance trait in the population.

Sub-lethal Antibiotic Concentrations: Exposure to low levels of antibiotics, which may not be sufficient to kill all bacteria, can select for low-level resistance, which can then serve as a stepping stone for the evolution of higher levels of resistance.

Understanding these evolutionary dynamics is crucial for developing strategies to mitigate the spread of resistance, such as optimizing antibiotic dosing regimens and implementing effective infection control measures. The continuous interplay between antibiotic pressure and bacterial evolution underscores the need for ongoing surveillance and research into new therapeutic approaches.

Biosynthesis and Biotechnological Production of Homophenoxymethylpenicillin Precursors

Fungal and Bacterial Penicillin Biosynthesis Pathways

The biosynthesis of penicillins is a complex process primarily carried out by certain filamentous fungi, such as Penicillium chrysogenum, and to a lesser extent, by some bacteria. The pathway involves a series of enzymatic reactions that convert precursor amino acids into the characteristic β-lactam ring structure.

The biosynthesis of the penicillin nucleus occurs in three main enzymatic steps, which are localized in different cellular compartments. The initial two steps take place in the cytosol, while the final step occurs in the microbody.

Step 1: Condensation of Precursor Amino Acids by ACV Synthetase

Step 2: Formation of the Bicyclic Ring by Isopenicillin N Synthase

The second step involves the oxidative cyclization of the linear ACV tripeptide to form isopenicillin N (IPN), which is the first bioactive intermediate in the pathway microbenotes.com. This reaction is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase nih.govoup.comresearchgate.net. The reaction results in the formation of the characteristic bicyclic ring structure of penicillin, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring microbenotes.com. The formation of the penicillin nucleus involves the ligation of ACV to the iron center of the enzyme, creating a site for dioxygen binding, which initiates the cyclization process researchgate.net.

Step 3: Side-Chain Exchange by Acyl-CoA:Isopenicillin N Acyltransferase

The final step in the biosynthesis of specific penicillins, such as phenoxymethylpenicillin (Penicillin V), involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a different, hydrophobic side chain. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT) youtube.comresearchgate.net. For the synthesis of Penicillin V, a phenoxyacetyl-CoA molecule provides the phenoxymethyl (B101242) side chain. The IAT enzyme exhibits several activities, including isopenicillin N amidohydrolase, 6-aminopenicillanic acid (6-APA) acyltransferase, and penicillin amidase activities, all of which are encoded by the single penDE gene researchgate.net.

StepEnzymePrecursor(s)ProductCellular Location
1δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)L-α-aminoadipic acid, L-cysteine, L-valineδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)Cytosol
2Isopenicillin N synthase (IPNS)ACV, DioxygenIsopenicillin N (IPN)Cytosol
3Acyl-CoA:isopenicillin N acyltransferase (IAT)Isopenicillin N, Acyl-CoA (e.g., Phenoxyacetyl-CoA)Penicillin (e.g., Penicillin V)Microbody

The genes encoding the enzymes for penicillin biosynthesis are typically organized in a cluster in the genomes of producing organisms news-medical.netramauniversity.ac.inulaval.ca. In Penicillium chrysogenum and Aspergillus nidulans, the three main genes, pcbAB (encoding ACVS), pcbC (encoding IPNS), and penDE (encoding IAT), are located in close proximity on the same chromosome news-medical.netramauniversity.ac.ingoogle.comresearchgate.net.

The pcbAB and pcbC genes are arranged in a head-to-head orientation and are transcribed from a bidirectional promoter region news-medical.netramauniversity.ac.in. This arrangement is conserved among different penicillin-producing fungi and is thought to be important for the coordinated regulation of gene expression news-medical.netramauniversity.ac.inulaval.ca.

Microbial Fermentation Strategies for Enhanced Production of Beta-Lactam Cores

The industrial production of penicillin relies on large-scale fermentation of high-yielding strains of Penicillium chrysogenum. Over the years, significant efforts have been made to optimize the fermentation process to maximize the yield of the penicillin nucleus, which can then be chemically or enzymatically modified to produce various semi-synthetic penicillins.

The composition of the fermentation medium is critical for achieving high penicillin yields. The medium must provide the necessary nutrients for fungal growth and for the biosynthesis of the antibiotic.

Carbon Sources: The choice of carbon source is crucial, as it not only serves as an energy source but also plays a regulatory role in penicillin biosynthesis. While glucose can be used, high concentrations can lead to catabolite repression of the penicillin biosynthesis genes ramauniversity.ac.innih.gov. Therefore, slowly metabolizable sugars like lactose (B1674315) are often preferred, as they support prolonged penicillin production without causing significant repression frontiersin.orgramauniversity.ac.innih.gov. In industrial processes, a continuous slow feeding of glucose is often employed to maintain a low concentration that supports growth and production without triggering repression news-medical.net. Other carbon sources that have been investigated include sucrose (B13894) and various crude sugars researchgate.netnews-medical.net.

Nitrogen Sources: A variety of nitrogen sources are used in penicillin fermentation, including corn steep liquor, yeast extract, soy meal, and ammonium (B1175870) salts mbbcollege.inasm.orgslideshare.net. Corn steep liquor is a traditional and effective nitrogen source that also provides vitamins and other growth factors asm.org. The concentration of the nitrogen source needs to be carefully controlled, as excess nitrogen can be inhibitory to penicillin production.

Phosphate (B84403) Sources: Phosphate is an essential nutrient for fungal growth and metabolism. However, high concentrations of inorganic phosphate can inhibit the production of secondary metabolites like penicillin frontiersin.orgumich.edu. Therefore, the phosphate concentration in the fermentation medium is typically kept at a limiting level to favor antibiotic synthesis.

ComponentExamplesRole and Optimization Considerations
Carbon Source Lactose, Glucose (fed-batch), SucrosePrimary energy source. Slowly metabolized sugars or fed-batch strategies are used to avoid carbon catabolite repression.
Nitrogen Source Corn Steep Liquor, Yeast Extract, Soy Meal, Ammonium SaltsProvides nitrogen for amino acid and protein synthesis. Concentration must be optimized to avoid inhibition.
Phosphate Source Potassium Dihydrogen PhosphateEssential for growth, but high concentrations can inhibit penicillin production. Maintained at limiting levels.

In addition to the medium composition, several physical parameters must be tightly controlled during fermentation to ensure optimal penicillin production.

pH: The pH of the fermentation broth has a significant impact on penicillin production. The optimal pH for penicillin production by P. chrysogenum is generally maintained between 6.8 and 7.4 news-medical.netmicrobiologynotes.org. The pH can be controlled by the addition of acids or bases as needed throughout the fermentation process.

Agitation: Agitation is necessary to ensure proper mixing of the fermentation broth, which facilitates the transfer of nutrients and oxygen to the fungal cells and helps to maintain a homogenous environment. The agitation rate, typically in the range of 120-150 rpm, needs to be optimized to provide adequate mixing without causing excessive shear stress on the mycelia youtube.com.

Aeration: Penicillin production is a highly aerobic process, and a sufficient supply of dissolved oxygen is critical. The aeration rate, often in the range of 0.5-1.0 volumes of air per volume of medium per minute (vvm), must be carefully controlled to meet the oxygen demand of the culture youtube.com.

ParameterOptimal RangeImportance in Penicillin Fermentation
pH 6.8 - 7.4Affects enzyme activity and nutrient uptake.
Temperature 25 - 27°CCrucial for optimal fungal growth and enzyme function.
Agitation 120 - 150 rpmEnsures homogeneity and facilitates mass transfer.
Aeration 0.5 - 1.0 vvmProvides essential oxygen for the aerobic biosynthesis process.

Continuous Culture: Continuous culture, where fresh medium is continuously added to the bioreactor and an equal volume of culture broth is removed, has also been explored for penicillin production fkit.hrnih.govresearchgate.netnih.gov. This method can offer advantages in terms of consistent product quality and higher productivity. However, challenges such as strain instability and the risk of contamination have limited its widespread industrial application for penicillin production nih.gov. Research has been conducted on the use of immobilized cells in continuous reactors to improve stability and productivity fkit.hrresearchgate.netnih.gov.

Strain Engineering and Metabolic Pathway Optimization for Increased Yields

The overarching goal of strain engineering in this context is to augment the metabolic flux towards the synthesis of 3-phenoxypropionic acid or its activated form, 3-phenoxypropionyl-CoA, within the production organism, typically P. chrysogenum or a heterologous host like Escherichia coli. This involves a multi-pronged approach combining genetic manipulation and metabolic modeling to redirect cellular resources towards the desired product.

A cornerstone of metabolic engineering is the targeted overexpression of genes encoding enzymes that catalyze rate-limiting steps in a biosynthetic pathway. For the production of penicillin precursors, this strategy focuses on enhancing the expression of enzymes involved in the synthesis and activation of the side-chain molecule.

The biosynthesis of penicillins in P. chrysogenum involves a three-step process catalyzed by δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), isopenicillin N synthase (IPNS), and isopenicillin N acyltransferase (IAT). nih.gov The final step, catalyzed by IAT (encoded by the penDE gene), involves the exchange of the L-α-aminoadipic acid side chain of isopenicillin N (IPN) for an activated side chain precursor, such as phenoxyacetyl-CoA for penicillin V. nih.gov For homophenoxymethylpenicillin, the precursor would be 3-phenoxypropionyl-CoA.

Research has shown that in high-yielding penicillin strains, which already possess multiple copies of the penicillin biosynthesis gene cluster, the IAT enzyme can become a limiting factor. nih.gov Balanced overexpression of the penDE gene has been demonstrated to significantly increase penicillin titers. However, excessive overexpression can lead to the accumulation of the precursor 6-aminopenicillanic acid (6-APA), indicating that the expression level of IAT must be carefully balanced with the supply of the side-chain precursor and the preceding biosynthetic enzymes. nih.gov

To facilitate the production of this compound, genetic manipulation would focus on:

Overexpression of a suitable phenylacetyl-CoA ligase (PCL) or a homologous enzyme: The precursor, 3-phenoxypropionic acid, must be activated to its CoA thioester to be utilized by IAT. While the native PCL in P. chrysogenum activates phenylacetic acid and phenoxyacetic acid, its efficiency with 3-phenoxypropionic acid may vary. nih.gov Engineering strains to overexpress a PCL variant with high specificity and activity towards 3-phenoxypropionic acid would be a critical step.

Balanced overexpression of the penDE gene: As established for other penicillins, optimizing the expression of the IAT is crucial. This ensures that the increased availability of 3-phenoxypropionyl-CoA is efficiently channeled into the final product without creating metabolic imbalances. nih.gov Introducing additional copies of the penDE gene under the control of strong, inducible promoters allows for fine-tuning of its expression levels. researchgate.net

The following table illustrates the potential impact of overexpressing key enzymes on the production of penicillin precursors and the final product, based on studies with analogous compounds.

Gene TargetEngineering StrategyExpected Outcome on Precursor SupplyExpected Impact on this compound TiterReference
Phenylacetyl-CoA Ligase (phl) homologOverexpression of a gene variant with high affinity for 3-phenoxypropionic acidIncreased intracellular pool of 3-phenoxypropionyl-CoAPotential increase, dependent on IAT activity nih.gov
Isopenicillin N Acyltransferase (penDE)Balanced overexpression (e.g., introduction of 2-4 additional copies)No direct impact on precursor supply, but enhances its utilizationSignificant increase, provided precursor supply is not limiting nih.govresearchgate.net
Isopenicillin N Acyltransferase (penDE)High-level overexpression (>10 copies)No direct impact on precursor supplyPotential decrease due to accumulation of 6-APA and metabolic burden nih.gov

Flux balance analysis (FBA) is a powerful computational tool used to predict and analyze metabolic flux distributions in a genome-scale metabolic model. nih.govnih.gov By simulating the flow of metabolites through the entire metabolic network, FBA can identify key nodes and reactions that influence the production of a target compound. This in silico approach allows for the rational design of metabolic engineering strategies before their implementation in the laboratory. nih.gov

For the production of this compound precursors, FBA can be employed to:

Identify competing pathways: FBA can pinpoint metabolic pathways that divert essential precursors away from the 3-phenoxypropionic acid biosynthesis route. For instance, pathways that consume aromatic amino acids, which could serve as foundational molecules for the synthesis of the phenoxy group, can be identified as targets for downregulation or knockout.

Predict the effects of gene knockouts and overexpressions: By simulating the deletion or overexpression of specific genes, FBA can predict the resulting redistribution of metabolic fluxes and the theoretical maximum yield of the desired precursor. This allows for the prioritization of genetic targets that are most likely to lead to increased production.

Optimize nutrient feeding strategies: The model can be used to predict how different carbon and nitrogen sources, as well as the addition of specific supplements, will affect the metabolic state of the cell and the flux towards the target precursor.

A common objective function in FBA for secondary metabolite production is to maximize the flux towards the product while maintaining a certain level of biomass formation. nih.gov If the biosynthesis of the target secondary metabolite does not contribute to cell growth, FBA might predict zero flux through that pathway. To address this, the secondary metabolite can be included in the biomass formation equation, compelling the model to optimize for both growth and product synthesis. nih.gov

The following table provides a hypothetical example of how FBA could be used to guide the metabolic engineering of a host organism for the production of 3-phenoxypropionic acid.

FBA-Identified TargetProposed Genetic ModificationPredicted Effect on Metabolic FluxExpected Outcome
Arogenate dehydrataseDownregulationReduced flux towards phenylalanine and tyrosine biosynthesisIncreased availability of chorismate for alternative pathways leading to phenoxy-derivatives
Phenylalanine hydroxylaseKnockoutBlockage of phenylalanine degradation pathwayIncreased intracellular concentration of phenylalanine, a potential precursor
Shikimate kinaseOverexpressionIncreased flux through the shikimate pathwayEnhanced supply of chorismate, a key precursor for aromatic compounds
Acetyl-CoA carboxylaseOverexpressionIncreased supply of malonyl-CoAEnhanced potential for polyketide-based synthesis of the side chain precursor

Biotransformation Techniques for Homopenicillin Derivatives

Biotransformation offers an alternative or complementary approach to de novo biosynthesis for the production of novel penicillin derivatives. This technique utilizes whole microbial cells or purified enzymes to catalyze specific chemical modifications on a supplied substrate. For homopenicillin derivatives, biotransformation could be employed to modify the phenoxymethyl side chain of penicillin V or to directly acylate 6-APA with a modified precursor.

One potential biotransformation strategy involves the use of enzymes with relaxed substrate specificity. For example, penicillin G acylase (PGA) is an enzyme widely used in the pharmaceutical industry to hydrolyze penicillin G to produce 6-APA. However, under specific reaction conditions, this enzyme can also catalyze the reverse reaction, acylating 6-APA with various side-chain precursors to generate semi-synthetic penicillins. While the natural substrate for PGA is phenylacetyl-CoA, engineered variants of this enzyme could potentially accept 3-phenoxypropionyl-CoA or similar molecules as substrates.

Another approach is the enzymatic modification of the existing side chain. While less common for penicillin side chains, microbial hydroxylation, for instance, is a well-established biotransformation reaction for various complex molecules. nih.gov A hypothetical biotransformation could involve the enzymatic elongation of the phenoxyacetic acid side chain of penicillin V, although this would be a chemically challenging reaction to achieve enzymatically.

A more direct and explored method for creating novel penicillins is "precursor-directed biosynthesis," which is a form of in vivo biotransformation. In this method, a synthetic analogue of the natural side-chain precursor is fed to the fermentation culture of P. chrysogenum. The biosynthetic machinery of the fungus, particularly the IAT enzyme, then incorporates this unnatural precursor into the penicillin structure. The success of this approach hinges on the substrate flexibility of the IAT enzyme. While direct evidence for the incorporation of 3-phenoxypropionic acid to produce this compound is not extensively documented in publicly available literature, a patent describes the synthesis of a penicillin derivative using α-phenoxypropionic acid, indicating that the enzymatic machinery can accommodate modifications to the phenoxyacetyl side chain. google.com

The following table summarizes potential biotransformation strategies for the production of homopenicillin derivatives.

Biotransformation ApproachBiocatalystSubstrate(s)ProductKey Considerations
Enzymatic AcylationEngineered Penicillin G Acylase (PGA)6-Aminopenicillanic Acid (6-APA), 3-Phenoxypropionyl-CoAThis compoundRequires an engineered PGA with altered substrate specificity. Reaction conditions need to favor synthesis over hydrolysis.
Precursor-Directed BiosynthesisPenicillium chrysogenum whole cellsIsopenicillin N, 3-Phenoxypropionic acidThis compoundRelies on the uptake of the precursor by the cells and the substrate promiscuity of the native isopenicillin N acyltransferase (IAT).
Side-Chain ModificationHypothetical Elongase EnzymePhenoxymethylpenicillin (Penicillin V)This compoundCurrently speculative; would require the discovery or engineering of an enzyme capable of this specific side-chain elongation.

Degradation and Stability Profiles of Homophenoxymethylpenicillin

In Vitro Chemical Stability under Various Conditions (e.g., pH, temperature, light)

The stability of homophenoxymethylpenicillin, like other members of the penicillin family, is significantly influenced by environmental factors such as pH, temperature, and light. As a general principle, penicillins are known to be unstable compounds, particularly when in solution.

The β-lactam ring, a core structural feature of penicillins, is susceptible to hydrolysis, a process that is accelerated in both acidic and alkaline conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, the behavior of structurally similar penicillins, such as phenoxymethylpenicillin and amoxicillin, provides a strong indication of its likely stability profile. For instance, studies on amoxicillin have shown that its degradation is pH-dependent, with increased rates of hydrolysis observed at pH values below 5 and above 7.

Temperature is another critical factor affecting the stability of penicillins. Elevated temperatures generally increase the rate of chemical reactions, including the hydrolysis of the β-lactam ring. For optimal stability, penicillin-derived antibiotics are typically stored as dry powders at low temperatures. In solution, their stability decreases significantly, with studies on some penicillins showing a considerable loss of potency even when stored at -20°C for extended periods. It is advisable to add antibiotic stock to media, such as agar (B569324), only after it has cooled to around 55°C to prevent heat-induced degradation.

Exposure to light can also contribute to the degradation of certain light-sensitive antibiotics. While specific photostability studies on this compound are scarce, it is a common practice to protect antibiotic solutions and prepared media from light to minimize potential degradation.

Enzymatic Degradation by Bacterial and Environmental Enzymes

The primary mechanism of bacterial resistance to β-lactam antibiotics, including penicillins, is the production of β-lactamase enzymes. These enzymes catalyze the hydrolytic cleavage of the amide bond in the β-lactam ring, rendering the antibiotic inactive. It is highly probable that this compound is susceptible to degradation by a wide range of bacterial β-lactamases.

Studies on Degradation Products and Pathways

The degradation of penicillins, including what can be inferred for this compound, proceeds through several well-characterized pathways. The initial and most significant degradation step is the opening of the β-lactam ring.

Under acidic conditions, this leads to the formation of penillic acids. In neutral or alkaline solutions, the primary degradation product is the corresponding penicilloic acid. These initial degradation products are generally antibiotically inactive.

Further degradation of these initial products can occur, leading to a variety of smaller molecules. For example, studies on the degradation of amoxicillin have identified several subsequent degradation products, including amoxicillin penicilloic acid, amoxicillin penilloic acid, and phenol hydroxypyrazine. Given the structural similarities, it is plausible that the degradation of this compound would follow a similar pathway, resulting in analogous degradation products. The specific nature of these products would depend on the precise conditions of degradation, such as pH, temperature, and the presence of catalysts.

The identification and characterization of these degradation products are crucial for understanding the complete environmental fate of the antibiotic and for assessing any potential toxicity of the breakdown products themselves.

Analytical Methodologies for Homophenoxymethylpenicillin Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. vscht.cz For pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most valuable methods. bjbms.orgspringernature.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis for its ability to separate, identify, and quantify compounds. youtube.com It is widely used for the quality control of antibiotics like penicillins. bjbms.org The technique separates analytes dissolved in a liquid mobile phase by passing them through a column containing a stationary phase. vscht.cz The separation is based on the differential interactions of the analytes with the stationary and mobile phases. vscht.cz

For the analysis of penicillins, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. youtube.comdepauw.edu This method is highly effective for separating penicillins from impurities and degradation products. The quantification of the drug is achieved by measuring the response of a detector, typically a UV detector, and comparing it to that of a reference standard. depauw.edu The area under the chromatographic peak is directly proportional to the concentration of the analyte. youtube.com HPLC methods are validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. depauw.edu

Table 1: Typical HPLC Parameters for Penicillin Analysis

Parameter Description
Column Reversed-phase C18
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) depauw.edu
Detector UV-Visible Spectrophotometer (UV-Vis) depauw.edu
Wavelength Typically in the UV range of 210-280 nm depauw.edu
Flow Rate Optimized to achieve good separation and reasonable analysis time

| Temperature | Controlled to ensure reproducibility |

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. emerypharma.com Since many organic compounds, including penicillins, are not sufficiently volatile for GC analysis, a derivatization step is often required. emerypharma.com This process chemically modifies the analyte to increase its volatility.

For penicillins, derivatization techniques like silylation or methylation can be employed to create more volatile derivatives suitable for GC analysis. emerypharma.com Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which serves as a highly sensitive and specific detector, allowing for the identification of the volatile derivatives based on their mass-to-charge ratio and fragmentation patterns. springernature.com This makes GC-MS a valuable tool for identifying trace-level impurities and degradation products. emerypharma.com

Spectroscopic Detection Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to obtain information about its structure and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique widely used in pharmaceutical analysis for the quantitative determination of compounds that absorb UV or visible light. amhsr.orgaipublications.com The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com

To quantify a substance like homophenoxymethylpenicillin, a solution of the compound is prepared in a suitable solvent that does not absorb in the same wavelength region. youtube.com The UV-Vis spectrophotometer measures the amount of light absorbed by the sample at various wavelengths, generating an absorption spectrum. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and accuracy. aipublications.com By comparing the absorbance of a sample solution of unknown concentration to a calibration curve prepared from standard solutions of known concentrations, the concentration of the analyte in the sample can be accurately determined. aipublications.com This method is valuable for routine quality control testing. agilent.com

Table 2: Key Aspects of UV-Vis Spectroscopy for Quantification

Aspect Description
Principle Beer-Lambert Law youtube.com
Instrumentation UV-Visible Spectrophotometer amhsr.org
Measurement Absorbance at a specific wavelength (λmax) aipublications.com
Application Quantitative analysis of UV-absorbing compounds amhsr.org

| Advantages | Simple, rapid, and low-cost amhsr.org |

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio (m/z). nih.gov It is an extremely sensitive and specific method, making it ideal for the trace analysis of pharmaceuticals. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly effective tool for analyzing complex mixtures. nih.govchromatographyonline.com

In mass spectrometry, molecules are first ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion. For penicillins, soft ionization techniques like chemical ionization (CI) or thermospray are often used, which cause minimal fragmentation and produce a discernible protonated molecule ion, allowing for the determination of the molecular weight. nih.govnih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to study their breakdown patterns. nih.gov This fragmentation provides a unique "fingerprint" that can be used to confirm the identity of the compound. nih.gov

Bioanalytical Assays for In Vitro Activity Assessment

Bioanalytical assays are essential for determining the biological activity of an antibiotic. emerypharma.com These methods quantify the effect of a drug on a biological system, such as its ability to inhibit bacterial growth. nih.gov For this compound, these assays are crucial for assessing its in vitro potency.

Common bioanalytical methods for penicillins include:

Microbial Inhibition Assays: These are traditional methods where the antibiotic's ability to inhibit the growth of a susceptible microorganism is measured. The size of the inhibition zone on an agar (B569324) plate or the change in turbidity in a liquid culture is proportional to the antibiotic's concentration and activity.

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are highly specific and sensitive methods that use antibodies to detect and quantify the drug. nih.gov These assays are valuable for measuring drug levels in complex biological matrices. cmbr-journal.com

Biosensors: These are analytical devices that combine a biological component with a physicochemical detector. They can provide rapid and real-time detection of penicillins. nih.gov

Enzyme-based assays: These assays may involve the use of enzymes like β-lactamases, which are involved in bacterial resistance to penicillins. nih.gov

These bioanalytical testing platforms are crucial throughout the drug development process to understand the drug's behavior and ensure its efficacy. wuxiapptec.com

Advanced Analytical Techniques for Structural Confirmation (e.g., hyphenated techniques)

Information regarding advanced analytical techniques for the structural confirmation of this compound is not available in the scientific literature.

Future Research Directions in Homopenicillin Chemistry and Biology

Rational Design of Next-Generation Homophenoxymethylpenicillin Analogues

The rational design of new antibiotic candidates is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov For a hypothetical molecule like this compound, this process would involve a multi-faceted approach leveraging computational modeling and synthetic chemistry to optimize its structure for improved antibacterial activity and pharmacokinetic properties.

Key strategies would include:

In Silico Modeling: Computational tools can be employed to predict the binding affinity of hypothetical this compound analogues to various Penicillin-Binding Proteins (PBPs). nih.gov These models can help identify structural modifications that enhance target engagement and overcome resistance mechanisms, such as mutations in the PBP active site. oup.com

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of analogues would be crucial to establish clear SARs. nih.gov By systematically modifying the phenoxymethyl (B101242) side chain and the core penicillin structure, researchers could identify key functional groups that contribute to potency and spectrum of activity.

Pharmacokinetic Optimization: A significant challenge in antibiotic development is achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Rational design would aim to modify the molecule to enhance oral bioavailability, prolong half-life, and ensure adequate penetration into infected tissues.

The following table outlines potential structural modifications and their intended effects in the rational design of this compound analogues.

Structural ModificationTarget PropertyRationale
Alterations to the phenoxy ringIncreased potency, altered spectrumModify electronic and steric properties to enhance binding to PBPs.
Introduction of bulky side chainsResistance to β-lactamasesSterically hinder the approach of β-lactamase enzymes to the β-lactam ring.
Modification of the carboxyl groupImproved pharmacokineticsEnhance oral absorption and control excretion rates.
Isosteric replacements in the coreNovel biological activityExplore new interactions with bacterial targets.

Exploration of Novel Antimicrobial Targets Beyond PBPs for Homopenicillins

The primary mechanism of action for β-lactam antibiotics is the inhibition of PBPs, which are essential for bacterial cell wall synthesis. researchgate.netnih.gov However, the emergence of resistance mediated by altered PBPs necessitates the exploration of alternative targets. nih.gov Future research into homopenicillins could investigate their potential to interact with other essential bacterial processes.

Potential novel targets include:

Cell Division Proteins: Beyond their role in peptidoglycan synthesis, some PBPs are intricately involved in bacterial cell division. oup.com Analogues of this compound could be designed to specifically disrupt the protein-protein interactions of the divisome complex.

Virulence Factor Expression: Rather than directly killing bacteria, some novel strategies aim to disarm them by inhibiting the expression of virulence factors. High-throughput screening could reveal if homopenicillin structures can modulate regulatory pathways controlling toxin production or biofilm formation.

Bacterial Signal Transduction: Two-component systems are critical for bacterial adaptation to environmental changes, including the stress induced by antibiotics. Designing molecules that interfere with these signaling cascades could represent a novel antibacterial strategy.

Development of Advanced Synthetic Routes for Complex Homopenicillin Architectures

The synthesis of complex β-lactam structures requires innovative and efficient chemical methodologies. rsc.orgtaylorfrancis.com While the synthesis of a specific "this compound" is not documented, the principles of β-lactam synthesis would apply. Future advancements in this area will be critical for creating diverse libraries of homopenicillin analogues for biological screening.

Promising synthetic strategies include:

Biocatalysis: The use of enzymes, such as penicillin G acylase, can offer a greener and more efficient alternative to traditional chemical synthesis for the production of β-lactam antibiotics. nih.gov Research into novel enzymes could enable the synthesis of complex and previously inaccessible homopenicillin structures.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction conditions, leading to higher yields, improved safety, and the ability to perform reactions that are challenging in batch processes. This technology could be instrumental in the scalable synthesis of new penicillin derivatives.

Stereoselective Synthesis: The stereochemistry of the β-lactam core is crucial for its biological activity. The development of new catalytic methods for the asymmetric synthesis of the β-lactam ring would be a significant advancement in the field. nih.gov

Comprehensive Understanding of Molecular Evolution of Resistance to Homopenicillins

A proactive approach to antibiotic development involves anticipating and understanding the mechanisms by which bacteria will develop resistance. For any new class of homopenicillins, a thorough investigation into the molecular evolution of resistance would be paramount.

Key research areas would include:

Experimental Evolution Studies: Exposing bacterial populations to sub-lethal concentrations of a new homopenicillin in a controlled laboratory setting can allow researchers to identify the genetic mutations that confer resistance.

Genomic and Proteomic Analysis: Sequencing the genomes of resistant strains and analyzing their proteomes can reveal the specific changes in PBPs or the emergence of novel resistance determinants, such as efflux pumps or β-lactamases. oup.com

Structural Biology of Resistant Targets: Determining the crystal structures of resistant PBPs in complex with homopenicillins can provide atomic-level insights into the mechanisms of resistance and guide the design of next-generation drugs that can overcome these changes.

Integration of Synthetic Biology for Sustainable Homopenicillin Production

Synthetic biology offers powerful tools to engineer microorganisms for the efficient and sustainable production of valuable chemicals, including antibiotics. youtube.com The production of penicillin V (phenoxymethylpenicillin) is a well-established industrial process, and these principles could be adapted for the biosynthesis of novel homopenicillins. imperial.ac.uknih.govresearchgate.net

Future applications of synthetic biology in this area include:

Engineered Biosynthetic Pathways: By introducing and optimizing genes from various organisms into a host microbe like Saccharomyces cerevisiae (baker's yeast), it may be possible to create novel biosynthetic pathways for the production of homopenicillin precursors and the final active molecule. imperial.ac.uknih.gov

Metabolic Engineering: Optimizing the host organism's metabolism to channel more resources towards the production of the desired homopenicillin can significantly increase yields and reduce the formation of unwanted byproducts.

Biosensor Development: The creation of biosensors that can detect the presence of the target molecule can be used for high-throughput screening of mutant libraries to identify strains with improved production capabilities.

The following table summarizes the key enzymes and pathways that could be targeted in a synthetic biology approach for homopenicillin production.

Enzyme/PathwayRole in BiosynthesisPotential for Engineering
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)Forms the initial tripeptide precursor.Modify substrate specificity to incorporate different amino acids.
Isopenicillin N synthase (IPNS)Catalyzes the formation of the bicyclic penicillin core.Engineer for improved efficiency and stability.
Acyl-CoA:isopenicillin N acyltransferase (IAT)Attaches the side chain to the penicillin nucleus.Modify to accept novel side chain precursors for homopenicillins.
Precursor biosynthesis pathwaysSupply the amino acid and side chain building blocks.Upregulate to increase the availability of precursors.

While "this compound" currently exists in the realm of hypothesis, the exploration of its potential development provides a valuable framework for envisioning the future of antibiotic research. Through the synergistic application of rational design, the pursuit of novel biological targets, advancements in synthetic chemistry, a deep understanding of resistance evolution, and the innovative power of synthetic biology, the scientific community can continue to develop new and effective penicillin-based therapies to combat the ever-present threat of bacterial infections.

Q & A

Basic Research Questions

Q. What are the key considerations for characterizing the physicochemical properties of homophenoxymethylpenicillin in preclinical studies?

  • Methodological Answer : Use high-resolution analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. Include details on solvent systems, column specifications, and reference standards (e.g., IUPAC guidelines for nomenclature). For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, adhering to NIH guidelines for reproducibility .

Q. How should researchers validate analytical assays for this compound quantification in biological matrices?

  • Methodological Answer : Develop a validated HPLC or LC-MS/MS method with parameters including linearity (e.g., 1–100 µg/mL), precision (RSD <5%), and recovery rates (>90%). Use internal standards (e.g., deuterated analogs) to minimize matrix effects. Document reagent sources, batch numbers, and storage conditions to ensure consistency across experiments .

Q. What are the recommended storage conditions for this compound to maintain stability in long-term studies?

  • Methodological Answer : Store solid formulations at 20–25°C in airtight, light-resistant containers. For reconstituted solutions, maintain temperatures between 2–8°C and avoid repeated freeze-thaw cycles. Include stability-indicating assays (e.g., degradation product monitoring via HPLC) in study protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

  • Methodological Answer : Perform meta-analyses of existing data to identify species-specific metabolic pathways (e.g., cytochrome P450 interactions). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Validate hypotheses via crossover studies in animal models, controlling for variables like diet and genetic polymorphisms .

Q. What experimental design strategies are optimal for assessing this compound’s efficacy against resistant bacterial strains?

  • Methodological Answer : Employ a combination of in vitro (e.g., minimum inhibitory concentration assays) and in vivo (e.g., neutropenic murine thigh infection models) approaches. Include comparator antibiotics and define endpoints (e.g., bacterial load reduction ≥2 log10 CFU/g). Use randomized block designs to account for inter-individual variability .

Q. How should researchers address variability in this compound’s bioavailability during formulation development?

  • Methodological Answer : Conduct factorial design experiments to optimize excipient ratios (e.g., binders, disintegrants) and particle size distribution. Use dissolution testing under biorelevant conditions (e.g., USP Apparatus II at 50 rpm) and correlate results with in vivo absorption data via deconvolution analysis .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50/IC50 values. Use Bayesian hierarchical models to account for inter-study heterogeneity. Report 95% confidence intervals and perform sensitivity analyses to assess robustness .

Methodological Frameworks

  • For Experimental Design : Follow the PICO framework (Population: bacterial strain/animal model; Intervention: this compound dose; Comparison: standard therapy; Outcome: efficacy/toxicity metrics) to ensure hypothesis-driven research .
  • For Data Interpretation : Apply the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) to prioritize research questions and mitigate bias in data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.